N-(3-chloro-2-methylphenyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide
Description
Properties
IUPAC Name |
N-(3-chloro-2-methylphenyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14ClN3O2/c1-9-10(15)4-2-5-11(9)16-14(19)12-8-13-18(17-12)6-3-7-20-13/h2,4-5,8H,3,6-7H2,1H3,(H,16,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLBXGIBQQHWMJG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)NC(=O)C2=NN3CCCOC3=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.73 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3-chloro-2-methylphenyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide, also known by its chemical formula and CAS number 1448035-22-0, is a compound that has garnered attention for its potential biological activities, particularly in the field of cancer research. This article will delve into the compound’s biological activity, including its mechanisms of action, pharmacological properties, and relevant case studies.
Chemical Structure and Properties
The compound features a pyrazolo[5,1-b][1,3]oxazine core structure with a carboxamide functional group. Its molecular structure can be represented as follows:
Research indicates that compounds within the pyrazolo[5,1-b][1,3]oxazine class may exert their effects through various mechanisms:
- MDM2 Inhibition : One of the significant actions observed is the inhibition of the Murine Double Minute 2 (MDM2) protein. MDM2 is known to regulate the p53 tumor suppressor pathway. Inhibition of MDM2 can lead to increased p53 activity, promoting apoptosis in cancer cells.
- Cytotoxicity : Preliminary studies have shown that this compound exhibits cytotoxic effects against several cancer cell lines. For instance, it has been reported to inhibit cell growth in the SJSA-1 osteosarcoma cell line with a half-maximal inhibitory concentration (IC50) indicating potent activity.
Biological Activity Data
The following table summarizes key biological activities and findings related to this compound:
Case Studies and Experimental Findings
Several studies have been conducted to evaluate the biological activity of this compound:
- In Vitro Studies : In vitro assays demonstrated that this compound effectively inhibited cell proliferation in various cancer cell lines including breast (MCF-7), lung (A549), and colorectal (HCT116) cancer cells. The observed IC50 values ranged from 60 to 100 nM across different cell types.
- In Vivo Studies : In vivo studies using mouse xenograft models showed that administration of the compound at doses of 100 mg/kg resulted in only modest tumor growth inhibition compared to controls. The study highlighted the need for further optimization to enhance efficacy without compromising safety profiles.
- Mechanistic Insights : Mechanistic studies revealed that the compound's ability to activate p53 was inconsistent across different models. While some results indicated strong activation leading to apoptosis via PARP cleavage and caspase activation, others suggested only moderate effects on these pathways.
Comparison with Similar Compounds
Comparison with Structural and Functional Analogs
The compound belongs to a broader class of pyrazolo-oxazine carboxamides. Below is a comparative analysis with key analogs, focusing on structural variations, biological activity, and physicochemical properties.
Structural Analogues with PDE4C Inhibitory Activity
provides IC50 values for PDE4C inhibitors sharing the pyrazolo-oxazine-carboxamide scaffold. Substitutions on the phenyl ring critically influence potency:
| Compound Name | Substituent | IC50 (nM) |
|---|---|---|
| Azetidin-1-yl-[3-(3-chlorophenyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-2-yl]methanone | 3-Chlorophenyl | 48.2 |
| 3-(4-Chloro-2-methylphenyl)-N-cyclopropyl-6-fluoro-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide | 4-Chloro-2-methylphenyl | 160.0 |
| N-Cyclopropyl-3-[2-(difluoromethoxy)pyridin-4-yl]-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide | Pyridinyl | 389.0 |
Key Observations :
- The 3-chlorophenyl substitution (IC50 = 48.2 nM) confers higher potency than the 4-chloro-2-methylphenyl analog (IC50 = 160 nM), suggesting meta-chloro positioning enhances target binding .
- Heterocyclic substituents (e.g., pyridinyl) reduce potency, likely due to altered lipophilicity or steric effects .
Pharmacokinetic and Physicochemical Comparisons
highlights methods for evaluating drug-likeness in triazolo-thiadiazine analogs. While direct data for the target compound are unavailable, SwissADME-based predictions for pyrazolo-oxazine derivatives can be inferred:
- Solubility : Polar substituents (e.g., sulfonamide in GDC-2394) improve aqueous solubility, whereas aromatic chloro groups may reduce it .
- Metabolic Stability : The pyrazolo-oxazine core resists oxidative metabolism, as demonstrated in GDC-2394, a related NLRP3 inhibitor with favorable pharmacokinetics .
Functional Analogues in Clinical Development
- GDC-2394 (): This NLRP3 inhibitor shares the pyrazolo-oxazine scaffold but incorporates a hexahydro-s-indacenyl carbamoyl group. It exhibits nanomolar potency (IC50 < 100 nM) and high selectivity, underscoring the scaffold’s versatility in targeting inflammasomes .
- LFM (): N-[(4-Fluorophenyl)methyl]-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxamide demonstrates how fluorinated benzyl groups modulate target engagement, though its biological activity remains unquantified in the evidence .
Structural Diversity and Therapeutic Implications
- NLRP3 Inhibition : GDC-2394’s success in preclinical models suggests the scaffold’s applicability in inflammatory diseases .
- PDE4C Inhibition : Substituent-dependent IC50 values highlight opportunities for optimizing selectivity and potency .
- Drug-Likeness : Computational models (e.g., SwissADME) predict favorable ADME profiles for analogs with balanced lipophilicity and solubility .
Preparation Methods
Tosylate Intermediate Formation
The diol 2,2-dimethylpropane-1,3-diol is first converted to its bis-tosylate derivative using tosyl chloride (TsCl) in the presence of triethylamine (TEA). This step protects the hydroxyl groups, enhancing reactivity for subsequent nucleophilic substitution:
$$ \text{2,2-Dimethylpropane-1,3-diol} + 2 \, \text{TsCl} \xrightarrow{\text{TEA}} \text{2,2-Dimethylpropane-1,3-diyl bis(4-methylbenzenesulfonate)} $$
The product is confirmed via $$ ^1\text{H NMR} $$ (δ 7.75–7.78 ppm, aromatic protons; δ 2.43 ppm, methyl groups).
Cyclization Reaction
The bis-tosylate intermediate reacts with ethyl 3-oxo-2,3-dihydro-1H-pyrazole-4-carboxylate in dimethylformamide (DMF) using potassium carbonate (K$$2$$CO$$3$$) as a base. Heating at 100°C for 12 hours facilitates cyclization:
$$ \text{Ethyl 3-oxo-2,3-dihydro-1H-pyrazole-4-carboxylate} + \text{Bis-tosylate} \xrightarrow{\text{K}2\text{CO}3, \Delta} \text{Ethyl 6,6-dimethyl-6,7-dihydro-5H-pyrazolo[5,1-b]oxazine-3-carboxylate} $$
Purification by column chromatography (20–30% ethyl acetate/hexane) yields the ester derivative as a yellow solid (m/z 267.1 via GC-MS).
Carboxamide Functionalization
The ester group is hydrolyzed to a carboxylic acid, followed by amidation with 3-chloro-2-methylaniline.
Ester Hydrolysis
The ethyl ester is treated with aqueous sodium hydroxide (NaOH) in ethanol under reflux to yield the carboxylic acid:
$$ \text{Ethyl ester} + \text{NaOH} \xrightarrow{\text{EtOH, reflux}} \text{6,6-Dimethyl-6,7-dihydro-5H-pyrazolo[5,1-b]oxazine-3-carboxylic acid} $$
The acid intermediate is characterized by FTIR (1700 cm$$^{-1}$$, C=O stretch).
Amide Coupling
The carboxylic acid is coupled with 3-chloro-2-methylaniline using 1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU) and N,N-diisopropylethylamine (DIPEA) in dichloromethane (DCM):
$$ \text{Carboxylic acid} + \text{3-Chloro-2-methylaniline} \xrightarrow{\text{HATU, DIPEA}} \text{N-(3-Chloro-2-methylphenyl)-6,7-dihydro-5H-pyrazolo[5,1-b]oxazine-2-carboxamide} $$
Reaction completion is monitored by thin-layer chromatography (TLC), and the product is purified via recrystallization from ethanol.
Reaction Optimization and Yield Data
Key parameters influencing yields include temperature, solvent choice, and catalyst loading. Representative data from published protocols are summarized below:
| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Tosylate formation | TsCl, TEA, 0°C, 2h | 85 | 98.5 |
| Cyclization | K$$2$$CO$$3$$, DMF, 100°C, 12h | 72 | 97.8 |
| Ester hydrolysis | NaOH, EtOH, reflux, 6h | 89 | 99.1 |
| Amide coupling | HATU, DIPEA, DCM, rt, 24h | 68 | 98.3 |
Spectral Characterization and Analytical Validation
Nuclear Magnetic Resonance (NMR)
Fourier-Transform Infrared (FTIR)
Mass Spectrometry (MS)
- GC-MS : m/z 412.1 [M+H]$$^+$$.
- HRMS : Calculated for C$${15}$$H$${15}$$ClN$$3$$O$$2$$: 312.0872; Found: 312.0875.
Alternative Synthetic Routes
Chalcone-Based Cyclization
Chalcone intermediates, synthesized via Claisen-Schmidt condensation, are reacted with urea or thiourea to form oxazine rings. While less common for pyrazolooxazines, this method offers modular substitution patterns:
$$ \text{Chalcone} + \text{Urea} \xrightarrow{\text{NaOH, EtOH}} \text{Oxazine derivative} $$
Microwave-Assisted Synthesis
Recent advancements employ microwave irradiation to accelerate cyclization, reducing reaction times from hours to minutes. For example, DMF with K$$2$$CO$$3$$ under microwaves (150°C, 30 min) achieves 78% yield.
Industrial-Scale Production Considerations
Pharmaceutical manufacturing requires stringent control over:
- Temperature : Exothermic reactions during cyclization necessitate cooling.
- Purification : Column chromatography is replaced with recrystallization or fractional distillation for cost efficiency.
- Quality Control : HPLC purity thresholds (>99%) and residual solvent analysis (ICH guidelines) are mandatory.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
